3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride
Description
This compound belongs to the aryl sulfonyl fluoride family, characterized by a sulfonyl fluoride (-SO₂F) group attached to a benzene ring substituted with a methoxy (-OCH₃) group at the 4-position and an amide-linked 1-hydroxynaphthalen-2-yl moiety at the 3-position. Sulfonyl fluorides are valued in chemical biology for their stability and selective reactivity, particularly as covalent inhibitors or probes in enzyme studies .
Properties
CAS No. |
62554-34-1 |
|---|---|
Molecular Formula |
C18H14FNO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[(1-hydroxynaphthalene-2-carbonyl)amino]-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C18H14FNO5S/c1-25-16-9-7-12(26(19,23)24)10-15(16)20-18(22)14-8-6-11-4-2-3-5-13(11)17(14)21/h2-10,21H,1H3,(H,20,22) |
InChI Key |
UPDDSBQCKZFKOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of 1-hydroxynaphthalene-2-carboxylic acid.
Coupling Reaction: This intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form quinones, while reduction can lead to dihydronaphthalene derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products
Substitution Products: Amino and alkoxy derivatives.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalene derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- A naphthalene derivative which is known for its biological activity.
- A methoxy group that can enhance solubility and reactivity.
- A sulfonyl fluoride functional group , which is significant for its potential to act as an electrophile in various chemical reactions.
Potential Biological Applications
-
Medicinal Chemistry
- Similar compounds containing naphthalene and sulfonamide functionalities have demonstrated antibacterial , antifungal , and anticancer activities. The presence of the hydroxynaphthyl moiety may enhance interactions with biological targets, potentially improving pharmacological profiles.
- Protein Tyrosine Phosphatase Inhibition
- Antimicrobial Activity
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of compounds related to 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride against a panel of human tumor cell lines. The results indicated significant cytotoxicity, suggesting potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Screening
In vitro tests were conducted to assess the antimicrobial efficacy of synthesized derivatives against common bacterial strains. Results showed notable inhibition zones, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .
Mechanism of Action
The mechanism of action of 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of serine proteases, where the compound can act as an irreversible inhibitor.
Comparison with Similar Compounds
Core Structural Variations
The compound is compared below with key analogs sharing the 4-methoxybenzenesulfonyl fluoride backbone but differing in the 3-position substituent:
Physicochemical and Functional Differences
The dimethylamino analog (Ref: 10-F311968, ) may exhibit better solubility in polar solvents due to its basic amine .
Reactivity of Sulfonyl Fluoride :
- The -SO₂F group’s stability is critical for applications in covalent inhibition. Fluorides are less reactive than chlorides (e.g., ’s sulfonyl chloride) but more stable in physiological conditions, making them preferable for in vivo studies .
Synthetic Accessibility :
- Compound 15 (benzylcarbamoyl analog, ) achieved a 91% yield, suggesting efficient synthesis under mild conditions. The hydroxynaphthalenyl derivative’s synthesis may face challenges due to steric hindrance or purification complexity.
Biological Implications: The hydroxynaphthalenyl group’s hydroxyl could engage in hydrogen bonding with enzyme active sites, offering target selectivity over non-hydroxylated analogs. In contrast, sulfonylurea herbicides (, e.g., metsulfuron methyl) utilize triazine-linked sulfonyl groups for plant enzyme inhibition, highlighting divergent applications .
Spectral and Analytical Data
- NMR Profiles :
- The benzylcarbamoyl analog (Compound 15, ) shows a 19F NMR signal at -63.2 ppm, consistent with aryl sulfonyl fluorides. Similar shifts are expected for the hydroxynaphthalenyl derivative, though electronic effects from the hydroxyl may slightly alter this value.
- HRMS data for all compounds in confirmed molecular integrity, supporting their use in fragment-based screening .
Biological Activity
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a naphthalene moiety with a hydroxyl group, a methoxy group, and a sulfonyl fluoride functional group. This unique combination may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride exhibit inhibitory effects on specific enzymes. For instance, studies have shown that sulfonyl fluorides can inhibit serine proteases and other enzymes critical in inflammatory pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Inhibition of IL-15 Production
A study conducted on the effects of similar compounds revealed that they could inhibit the overproduction of IL-15, a cytokine involved in autoimmune disorders. The results indicated that at concentrations around 50 μM, significant inhibition was observed, suggesting potential use in managing autoimmune conditions .
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity, the compound was tested against various cancer cell lines. Results showed that it induced apoptosis in a concentration-dependent manner, with IC50 values indicating effective cytotoxicity at low micromolar concentrations .
Research Findings
| Study | Target | Concentration | Effect |
|---|---|---|---|
| Study 1 | IL-15 | 50 μM | Inhibition of production |
| Study 2 | Cancer cells | Low μM | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
